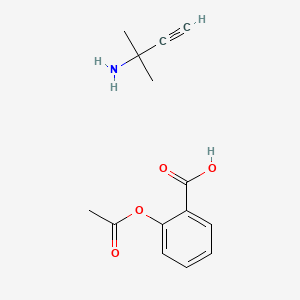
1,1-Dimethyl-2-propynylamine acetyl salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-butyn-2-amine 2-(acetyloxy)benzoate is a compound that combines the structural features of an amine and an ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-butyn-2-amine 2-(acetyloxy)benzoate typically involves the reaction of 2-Methyl-3-butyn-2-amine with 2-(acetyloxy)benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-3-butyn-2-amine 2-(acetyloxy)benzoate may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-butyn-2-amine 2-(acetyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-3-butyn-2-amine 2-(acetyloxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-butyn-2-amine 2-(acetyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylpropargylamine
- 3-Amino-3-methyl-1-butyne
Uniqueness
2-Methyl-3-butyn-2-amine 2-(acetyloxy)benzoate is unique due to its combined amine and ester functionalities, which provide a versatile platform for chemical modifications and applications. Its structural features distinguish it from other similar compounds, making it valuable in various research and industrial contexts.
Properties
CAS No. |
65498-89-7 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;2-methylbut-3-yn-2-amine |
InChI |
InChI=1S/C9H8O4.C5H9N/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-4-5(2,3)6/h2-5H,1H3,(H,11,12);1H,6H2,2-3H3 |
InChI Key |
QLODIQZORRWPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.CC(C)(C#C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



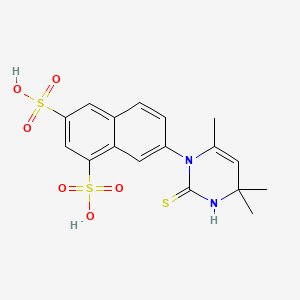

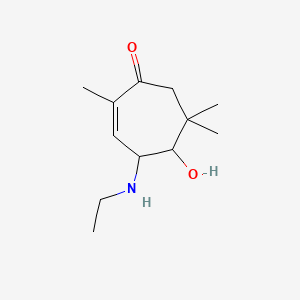

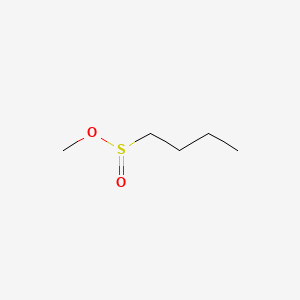
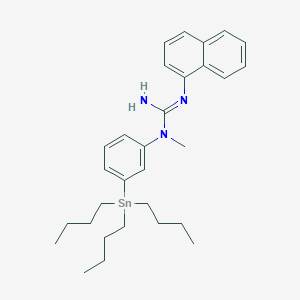
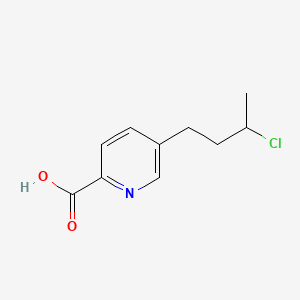
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
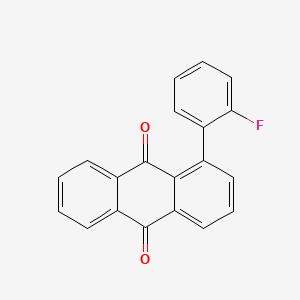

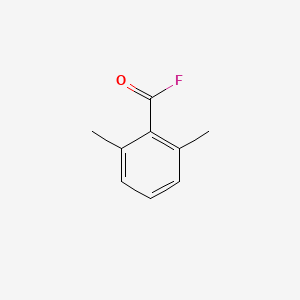
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)

